Acetyl coenzyme A trilithium

Description

The exact mass of the compound Acetyl coenzyme A lithium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

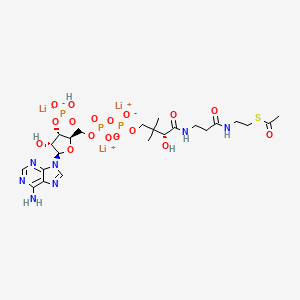

2D Structure

Properties

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRFBNATWBKIQU-JHJDYNLLSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35Li3N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585056 | |

| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75520-41-1, 32140-51-5 | |

| Record name | Acetylcoenzyme A, trilithium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcoenzyme A, trilithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL COENZYME A LITHIUM SALT | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of acetyl coenzyme A trilithium salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in cellular metabolism, acting as a central hub for the catabolism and anabolism of carbohydrates, fats, and proteins. Its trilithium salt form is a stable and soluble derivative widely utilized in biochemical and pharmaceutical research. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of acetyl coenzyme A trilithium salt. It includes detailed experimental protocols for its use and visualization of its roles in key metabolic pathways.

Chemical Structure and Physicochemical Properties

Acetyl Coenzyme A is a complex molecule comprising an acetyl group linked via a high-energy thioester bond to coenzyme A. Coenzyme A itself consists of a β-mercaptoethylamine group, pantothenic acid (vitamin B5), and a 3'-phosphorylated adenosine diphosphate (ADP) moiety. The trilithium salt form enhances the stability and solubility of the molecule in aqueous solutions, making it suitable for various in vitro applications.

Table 1: Physicochemical Properties of this compound Salt

| Property | Value | References |

| Synonyms | Acetyl-S-CoA Trilithium Salt, Acetyl-CoA Li3 | [1] |

| CAS Number | 75520-41-1 | [2] |

| Molecular Formula | C23H35N7O17P3SLi3 | [2] |

| Molecular Weight | 881.0 g/mol (as trihydrate); 827.4 g/mol (anhydrous) | [2][3] |

| Appearance | White to off-white lyophilized powder | |

| Solubility | Soluble in water (e.g., 100 mg/mL) | |

| Storage Temperature | -20°C, desiccated | |

| Stability in Solution | Aqueous solutions are stable for up to two weeks at -20°C and for up to six months at -80°C. Stable in neutral and moderately acidic solutions (pH 3.5-5), but hydrolyzes in strong acid and more rapidly in alkaline solutions. |

Biological Significance and Signaling Pathways

Acetyl-CoA is a critical intermediate in numerous metabolic pathways, serving as the primary donor of acetyl groups. Its central role connects major catabolic and anabolic processes.

Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids. Acetyl-CoA, derived from these sources, enters the cycle by condensing with oxaloacetate to form citrate. Through a series of enzymatic reactions, the acetyl group is oxidized to carbon dioxide, generating reducing equivalents (NADH and FADH2) that fuel ATP production via oxidative phosphorylation.

Caption: Overview of the Citric Acid Cycle.

Fatty Acid Synthesis

In the cytosol, acetyl-CoA is the fundamental building block for the synthesis of fatty acids. The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA. Subsequently, a series of condensation, reduction, dehydration, and further reduction reactions, catalyzed by the fatty acid synthase complex, elongates the fatty acid chain two carbons at a time.

Caption: Simplified workflow of fatty acid synthesis.

Cholesterol Biosynthesis

Acetyl-CoA is the precursor for the synthesis of cholesterol and other isoprenoids. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then reacts with another acetyl-CoA to form HMG-CoA. The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting step in cholesterol biosynthesis and a major target for cholesterol-lowering drugs.

Caption: Key stages of cholesterol biosynthesis.

Experimental Protocols

Handling and Storage of this compound Salt

Proper handling and storage are crucial to maintain the integrity of acetyl-CoA trilithium salt.

-

Solid Form: The lyophilized powder is moisture-sensitive and should be stored desiccated at -20°C.

-

Solution Form: Aqueous stock solutions should be prepared in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0) to minimize hydrolysis. Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store frozen at -20°C for short-term (up to 2 weeks) or -80°C for long-term (up to 6 months) storage.

General Workflow for an Enzymatic Assay

The following diagram illustrates a general workflow for a typical enzymatic assay involving acetyl-CoA, such as a Histone Acetyltransferase (HAT) or Chloramphenicol Acetyltransferase (CAT) assay.

Caption: General workflow for an enzymatic assay.

Detailed Protocol: Chloramphenicol Acetyltransferase (CAT) Assay

This protocol is adapted from standard methods for measuring CAT reporter gene activity.

Materials:

-

Cell lysate containing CAT enzyme.

-

[14C]Chloramphenicol.

-

This compound salt.

-

1 M Tris-HCl, pH 7.5.

-

Ethyl acetate.

-

Thin-layer chromatography (TLC) plate (silica gel).

-

Chromatography tank.

-

Chloroform/methanol (19:1 v/v) developing solvent.

-

Scintillation counter or phosphorimager.

Procedure:

-

Cell Lysis: Lyse cells expressing the CAT reporter gene by repeated freeze-thaw cycles in 0.25 M Tris-HCl, pH 7.5. Centrifuge to pellet cell debris and collect the supernatant containing the CAT enzyme.

-

Reaction Cocktail Preparation: For each reaction, prepare a cocktail containing:

-

32.5 µL 1 M Tris-HCl, pH 7.5

-

20 µL 4 mM Acetyl-CoA

-

2 µL [14C]Chloramphenicol (e.g., 200 µCi/mL)

-

75.5 µL H2O

-

-

Enzymatic Reaction:

-

Add 130 µL of the reaction cocktail to a microcentrifuge tube.

-

Add 20 µL of the cell extract to initiate the reaction.

-

Incubate at 37°C for 1 hour.

-

-

Extraction:

-

Stop the reaction by adding 1 mL of ethyl acetate and vortex thoroughly.

-

Centrifuge for 1 minute and carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried sample in 30 µL of ethyl acetate.

-

Spot the sample onto a silica gel TLC plate.

-

Develop the chromatogram in a tank containing a 19:1 chloroform/methanol solvent system.

-

-

Detection and Quantification:

-

Dry the TLC plate and expose it to X-ray film (autoradiography) or a phosphorimager screen.

-

The acetylated forms of chloramphenicol will migrate further up the plate than the unacetylated form.

-

Quantify the percentage of acetylated chloramphenicol by scintillation counting of the excised spots or by densitometry of the autoradiogram.

-

Detailed Protocol: Histone Acetyltransferase (HAT) Fluorometric Assay

This protocol is based on a common method for measuring HAT activity by detecting the production of Coenzyme A.

Materials:

-

HAT enzyme (recombinant or nuclear extract).

-

Histone H3 peptide substrate.

-

This compound salt.

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.1 mM EDTA, 1 mM DTT).

-

CoA-SH detection reagent (fluorogenic probe that reacts with the free thiol group of CoA).

-

96-well plate (white or black for fluorescence).

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Acetyl-CoA in water or a slightly acidic buffer and store on ice.

-

Dilute the HAT enzyme and H3 peptide substrate to their final working concentrations in HAT Assay Buffer.

-

-

Reaction Setup:

-

In a 96-well plate, add the HAT enzyme and H3 peptide substrate to each well.

-

Include appropriate controls: no-enzyme control, no-substrate control, and a standard curve of CoA.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the Acetyl-CoA solution to each well.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction (if necessary, depending on the detection reagent).

-

Add the CoA-SH detection reagent to each well.

-

Incubate for a short period to allow the fluorescent product to develop. . Measurement:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control).

-

Determine the amount of CoA produced in each sample by comparing the fluorescence values to the CoA standard curve.

-

Calculate the HAT activity, typically expressed as pmol/min/µg of enzyme.

-

Conclusion

This compound salt is an indispensable tool in modern biological research. Its stability and solubility, combined with its central role in metabolism, make it a key reagent in studies ranging from basic enzymology to drug discovery. A thorough understanding of its chemical properties, biological functions, and appropriate experimental handling is essential for obtaining reliable and reproducible results. This guide provides a foundational resource for researchers and scientists working with this critical biomolecule.

References

The Pivotal Role of Acetyl-Coenzyme A in the Initiation of De Novo Fatty Acid Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (acetyl-CoA) stands at a critical metabolic crossroads, linking the catabolism of carbohydrates, amino acids, and fats to the anabolic pathway of fatty acid synthesis. Its availability and conversion in the cytosol are the foundational events for lipogenesis. This technical guide provides a comprehensive examination of the role of acetyl-CoA in initiating fatty acid synthesis. We will explore its origins and transport from the mitochondria, the enzymatic control of its entry into the synthesis pathway via acetyl-CoA carboxylase (ACC), the regulatory mechanisms that govern this process, and its significance as a therapeutic target. This document consolidates key quantitative data, details essential experimental protocols, and provides visual diagrams of the core pathways to serve as a vital resource for professionals in metabolic research and drug development.

The Origin and Cytosolic Translocation of Acetyl-CoA

The biosynthesis of fatty acids occurs in the cytoplasm, but the primary source of acetyl-CoA is the mitochondrial matrix.[1] Acetyl-CoA is generated in the mitochondria from two main sources: the oxidative decarboxylation of pyruvate, a product of glycolysis, by the pyruvate dehydrogenase complex, and the β-oxidation of fatty acids.[1][2] However, during active lipogenesis, fatty acid oxidation is largely inhibited.[1]

Since the inner mitochondrial membrane is impermeable to acetyl-CoA, a specialized transport mechanism known as the citrate shuttle is required to move it to the cytosol.[3]

-

Citrate Formation: Inside the mitochondrion, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase, which is the first step of the citric acid cycle.

-

Citrate Transport: When mitochondrial ATP levels are high, isocitrate dehydrogenase is inhibited, leading to an accumulation of citrate. This excess citrate is then transported across the inner mitochondrial membrane into the cytosol via the tricarboxylate transporter.

-

Cytosolic Acetyl-CoA Regeneration: In the cytosol, the enzyme ATP-citrate lyase (ACLY) cleaves citrate back into acetyl-CoA and oxaloacetate, an ATP-dependent reaction. This step is a critical link between carbohydrate metabolism and fatty acid synthesis.

This shuttle not only provides the two-carbon substrate for lipogenesis but also contributes to the cytosolic pool of NADPH, a required reducing agent for fatty acid synthesis.

The Committed Step: Carboxylation by Acetyl-CoA Carboxylase (ACC)

The first committed and rate-limiting step in fatty acid synthesis is the irreversible carboxylation of cytosolic acetyl-CoA to form malonyl-CoA. This reaction is catalyzed by Acetyl-CoA Carboxylase (ACC) , a biotin-dependent enzyme.

Reaction: Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

The reaction occurs in two steps:

-

Biotin Carboxylase (BC) activity: A carboxyl group from bicarbonate is transferred to the biotin prosthetic group of the enzyme in an ATP-dependent manner.

-

Carboxyltransferase (CT) activity: The activated carboxyl group is then transferred from carboxybiotin to acetyl-CoA, forming malonyl-CoA.

In mammals, two main isoforms of ACC exist:

-

ACC1: Primarily cytosolic, highly expressed in lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.

-

ACC2: Localized to the outer mitochondrial membrane, its main role is to regulate fatty acid oxidation by producing malonyl-CoA that inhibits carnitine palmitoyltransferase 1 (CPT1).

The product, malonyl-CoA, serves as the two-carbon donor for the elongation steps catalyzed by fatty acid synthase (FAS) and also acts as a key regulatory molecule, preventing the newly synthesized fatty acids from entering the mitochondria for β-oxidation.

Regulation of Fatty Acid Synthesis Initiation

The activity of ACC is tightly regulated to control the flow of carbons into fatty acid synthesis, responding to the cell's energy status and hormonal signals.

-

Allosteric Regulation:

-

Activation by Citrate: High cytosolic citrate levels, indicating an abundance of acetyl-CoA and ATP, allosterically activate ACC. Citrate promotes the polymerization of ACC dimers into active filamentous forms.

-

Feedback Inhibition by Palmitoyl-CoA: The end product of cytosolic fatty acid synthesis, palmitoyl-CoA (and other long-chain fatty acyl-CoAs), allosterically inhibits ACC, preventing excessive fatty acid production.

-

-

Covalent Modification (Phosphorylation):

-

Inactivation by AMPK: When cellular energy is low (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) phosphorylates ACC, leading to its inactivation and depolymerization. This halts the energy-consuming process of fatty acid synthesis.

-

Activation by Insulin: In the fed state, high insulin levels activate protein phosphatases (e.g., PP2A) that dephosphorylate and activate ACC, promoting the storage of excess glucose as fat. Hormones like glucagon and epinephrine have the opposite effect via PKA-mediated phosphorylation.

-

-

Transcriptional Regulation: The expression of the ACC1 gene is upregulated by insulin via transcription factors like SREBP-1c, and downregulated during fasting or by catabolic hormones.

Initiation at the Fatty Acid Synthase (FAS) Complex

Once malonyl-CoA is produced, the stage is set for the elongation cycles catalyzed by the multifunctional enzyme, Fatty Acid Synthase (FAS) . The initiation of the first elongation cycle involves two key steps:

-

Priming with Acetyl-CoA: An acetyl group from an acetyl-CoA molecule is transferred to the acyl carrier protein (ACP) domain of the FAS complex. This reaction is catalyzed by the malonyl/acetyltransferase (MAT) domain. The acetyl group is then transferred to a cysteine residue in the ketoacyl synthase (KS) domain. This primes the FAS complex.

-

First Elongation: A malonyl group from malonyl-CoA is loaded onto the now-vacant ACP domain. The KS domain then catalyzes the condensation of the acetyl group (on the KS domain) with the malonyl group (on the ACP domain). This reaction involves the decarboxylation of the malonyl group, and the energy released drives the reaction forward. The result is a four-carbon β-ketoacyl-ACP.

This four-carbon unit then undergoes a series of reduction, dehydration, and a second reduction, using NADPH as the electron donor, to form a saturated four-carbon acyl-ACP. This chain is then transferred back to the KS domain, allowing a new malonyl-CoA to load onto the ACP, initiating the next cycle of elongation.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the enzymes and metabolites involved in the initiation of fatty acid synthesis.

Table 1: Michaelis-Menten Constants (Km) for Key Enzymes

| Enzyme | Organism/Tissue | Substrate | Km Value | Reference |

|---|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC1) | Rat Liver | Acetyl-CoA | 20 - 70 µM | |

| Rat Liver | ATP | 20 - 100 µM | ||

| Rat Liver | Bicarbonate (HCO₃⁻) | 1 - 10 mM | ||

| ATP-Citrate Lyase (ACLY) | Rat Liver | Citrate | 0.1 - 0.5 mM | General Textbook |

| Rat Liver | ATP | 0.2 - 0.4 mM | General Textbook | |

| Rat Liver | Coenzyme A | 5 - 20 µM | General Textbook | |

| Fatty Acid Synthase (FAS) | Chicken Liver | Acetyl-CoA | 5 µM | General Textbook |

| | Chicken Liver | Malonyl-CoA | 3 µM | General Textbook |

Table 2: Allosteric Regulator Concentrations and Effects

| Enzyme | Regulator | Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| Acetyl-CoA Carboxylase (ACC1) | Citrate | Activation | 0.1 - 10 mM (Ka ≈ 2-5 mM) |

| | Palmitoyl-CoA | Inhibition | 1 - 10 µM (Ki ≈ 1 µM) | |

Table 3: Cellular Metabolite Concentrations

| Metabolite | Compartment | Tissue | Concentration Range | Reference |

|---|---|---|---|---|

| Acetyl-CoA | Mitochondria | Rat Liver | 0.2 - 1.0 mM | |

| Acetyl-CoA | Cytosol | Rat Liver | 3 - 30 µM | |

| Malonyl-CoA | Cytosol | Rat Liver (Fed) | 5 - 20 µM |

| Citrate | Cytosol | Rat Liver (Fed) | 0.2 - 1.0 mM | |

Experimental Protocols

This continuous assay measures ACC activity by coupling the production of ADP to the oxidation of NADH in the pyruvate kinase/lactate dehydrogenase system.

Principle:

-

ACC: Acetyl-CoA + ATP + HCO₃⁻ → Malonyl-CoA + ADP + Pi

-

PK: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

LDH: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The rate of ACC activity is directly proportional to the rate of NADH oxidation, measured as a decrease in absorbance at 340 nm.

Materials:

-

Purified ACC enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl

-

Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate (NaHCO₃)

-

Coupling Enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

Coupling Substrates: Phosphoenolpyruvate (PEP), NADH

-

Test inhibitor compounds dissolved in DMSO

Procedure:

-

Prepare Reaction Mixture: In a 96-well UV-transparent plate, prepare a master mix containing assay buffer, PEP, NADH, KCl, MgCl₂, PK, and LDH.

-

Add Inhibitor: Add the test inhibitor at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Add Enzyme: Add the purified ACC enzyme to all wells except the blank/no-enzyme control. Pre-incubate for 10-15 minutes at 37°C to allow inhibitor binding.

-

Initiate Reaction: Start the reaction by adding a mixture of acetyl-CoA, ATP, and NaHCO₃.

-

Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Determine the percent inhibition relative to the vehicle control and calculate IC₅₀ values.

This is a highly sensitive endpoint assay that measures the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

Materials:

-

Purified ACC enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA

-

Substrates: Acetyl-CoA, ATP

-

Radiolabel: [¹⁴C]Sodium Bicarbonate (NaH¹⁴CO₃)

-

Stop Solution: 6 M HCl

-

Scintillation fluid and vials

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ACC enzyme, ATP, acetyl-CoA, and the test inhibitor. Pre-incubate for 10 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 10-20 minutes).

-

Stop Reaction: Terminate the reaction by adding the acid solution (6 M HCl). This also serves to remove unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]O₂ gas upon vortexing.

-

Evaporation: Evaporate the samples to dryness in a fume hood to ensure all volatile ¹⁴CO₂ is removed.

-

Quantification: Re-dissolve the pellet in water, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts represent the amount of [¹⁴C]malonyl-CoA formed.

References

The Discovery and Enduring Significance of Acetyl Coenzyme A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate tapestry of cellular metabolism, few molecules hold as central and pivotal a role as acetyl coenzyme A (acetyl-CoA). This unassuming two-carbon acetyl group carrier, linked to a complex coenzyme A molecule, stands at the crossroads of carbohydrate, fat, and protein metabolism, orchestrating the flow of carbon and energy throughout the cell. Its discovery was a landmark achievement in biochemistry, unraveling fundamental metabolic pathways and earning Nobel Prizes for its pioneers. This in-depth technical guide explores the discovery of acetyl-CoA, its profound historical significance, the key experiments that illuminated its function, and its central role in cellular biochemistry, providing a comprehensive resource for researchers and professionals in the life sciences.

The Discovery of a Central Metabolic Hub: A Historical Perspective

The journey to understanding acetyl-CoA was a multi-decade endeavor built upon the foundational work of numerous scientists seeking to unravel the complexities of cellular energy production.

In the 1930s and early 1940s, the individual pathways of glycolysis (the breakdown of glucose) and the citric acid cycle (also known as the Krebs cycle) were being elucidated. However, the crucial link between these two fundamental processes remained a mystery. It was known that pyruvate, the end product of glycolysis, was somehow converted into a two-carbon unit that entered the citric acid cycle, but the identity of this "active acetate" was unknown.

A major breakthrough came in 1945 when Fritz Lipmann, a German-American biochemist, discovered a heat-stable cofactor in pigeon liver extracts that was essential for acetylation reactions.[1] He named this factor "coenzyme A," with the "A" standing for acetylation.[1] Lipmann's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1953, established the existence of a key player in acetyl group transfer.[1]

The final piece of the puzzle fell into place in 1951 when the German biochemist Feodor Lynen and his colleagues successfully isolated and chemically characterized the elusive "activated acetic acid" from yeast.[2] They demonstrated that it was the acetylated form of coenzyme A, thus identifying acetyl-CoA. This seminal discovery, which earned Lynen a share of the 1964 Nobel Prize in Physiology or Medicine, definitively established acetyl-CoA as the long-sought link between glycolysis and the citric acid cycle.

Historical Significance: The Crossroads of Metabolism

The discovery of acetyl-CoA was a watershed moment in biochemistry, revealing a central hub that connects major metabolic pathways. Its significance extends across virtually all aspects of cellular energy and carbon metabolism.

-

Linking Glycolysis and the Citric Acid Cycle: Acetyl-CoA is the irreversible entry point for carbohydrates into the citric acid cycle. The oxidative decarboxylation of pyruvate to acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex, is a critical regulatory step in cellular respiration.

-

Gateway for Fatty Acid Oxidation: The breakdown of fatty acids through beta-oxidation generates a significant amount of acetyl-CoA, which then enters the citric acid cycle to produce ATP. This highlights the central role of acetyl-CoA in utilizing fats for energy.

-

Precursor for Biosynthesis: Acetyl-CoA is not just a catabolic intermediate; it is also a fundamental building block for a wide array of biosynthetic processes, including:

-

Fatty Acid Synthesis: In the cytosol, acetyl-CoA is the primer for the synthesis of fatty acids, the primary components of lipids and cellular membranes.

-

Cholesterol and Steroid Synthesis: Acetyl-CoA is the precursor for the synthesis of cholesterol, which is essential for membrane structure and the production of steroid hormones.

-

Ketone Body Formation: During periods of fasting or low carbohydrate intake, the liver produces ketone bodies from acetyl-CoA as an alternative energy source for the brain and other tissues.

-

Neurotransmitter Synthesis: Acetyl-CoA is a crucial substrate for the synthesis of the neurotransmitter acetylcholine, which plays a vital role in the nervous system.

-

-

Role in Acetylation Reactions: The acetyl group of acetyl-CoA can be transferred to proteins, a post-translational modification that can alter their function, localization, and stability. Histone acetylation, for example, is a key epigenetic mechanism that regulates gene expression.

Quantitative Data in Acetyl-CoA Metabolism

The central role of acetyl-CoA is underscored by its cellular concentrations and the kinetic properties of the enzymes that produce and consume it.

| Tissue/Cell Type | Condition | Acetyl-CoA Concentration (nmol/mg protein) | Reference |

| Rat Liver | Normal | 0.100–0.350 | |

| Rat Kidney | Normal | ~0.06 - 0.3 | |

| Rat Brain | Normal | ~0.02 - 0.1 | |

| Rat Plasma | Normal | ~0.01 - 0.05 | |

| Yeast (S. cerevisiae) | Exponential Growth | ~15 | |

| Yeast (S. cerevisiae) | Growth-Arrested | ~30 | |

| Human Cancer Cells | Normoxia | >90% from glucose/glutamine | |

| Human Cancer Cells | Hypoxia | 50-80% from glucose/glutamine |

| Enzyme | Organism/Tissue | Substrate | Km (µM) | Ki (µM) | Inhibitor | Reference |

| Pyruvate Dehydrogenase Complex | Human Heart | Pyruvate | 25 | - | - | |

| Human Heart | Coenzyme A | 13 | 35 | Acetyl-CoA | ||

| Human Heart | NAD+ | 50 | 36 | NADH | ||

| Ehrlich Ascites Tumor Cells | Pyruvate | 46 | - | - | ||

| Ehrlich Ascites Tumor Cells | Coenzyme A | 36 | 58 | Acetyl-CoA | ||

| Ehrlich Ascites Tumor Cells | NAD+ | 110 | 22 | NADH | ||

| Citrate Synthase | Human Heart | Acetyl-CoA | 0.4 | - | - | |

| Human Heart | Oxaloacetate | 0.25 | - | - | ||

| Rat Liver Mitochondria | Acetyl-CoA | 16 | - | - | ||

| Rat Liver Mitochondria | Oxaloacetate | 2 | - | - | ||

| Acetyl-CoA Carboxylase | Rat Mammary Gland | Acetyl-CoA (in presence of CoA) | 4 | - | - |

Key Experiments in the Discovery and Characterization of Acetyl-CoA

The elucidation of the role of acetyl-CoA was dependent on a series of meticulous and insightful experiments. While the full, unabridged protocols are extensive, the following summaries outline the core methodologies employed by Lipmann and Lynen.

Lipmann's Discovery of Coenzyme A (1945)

Objective: To identify the heat-stable factor required for the acetylation of sulfanilamide in pigeon liver extracts.

Experimental Workflow:

Caption: Workflow for the discovery of Coenzyme A.

Methodology Summary:

-

Preparation of Liver Homogenates: Pigeon livers were homogenized in a chilled Waring blender with a potassium chloride solution. The homogenate was then centrifuged to remove cell debris, yielding a crude liver extract.

-

Dialysis and Inactivation: The crude extract was dialyzed against water to remove small, heat-stable molecules. This dialyzed enzyme preparation was found to be inactive in acetylating sulfanilamide, indicating the removal of an essential cofactor.

-

Preparation of Heat-Stable Fraction: A separate portion of the liver homogenate was boiled and then centrifuged to remove denatured proteins. The resulting supernatant contained the heat-stable cofactors.

-

Reconstitution of Activity: The inactive, dialyzed enzyme preparation was combined with the heat-stable extract. This recombination restored the ability of the system to acetylate sulfanilamide in the presence of ATP and acetate.

-

Assay for Acetylation: The acetylation of sulfanilamide was measured colorimetrically. The reaction mixture typically contained the enzyme fraction, sulfanilamide, acetate, ATP, and the coenzyme A-containing fraction. After incubation, the remaining sulfanilamide was diazotized and coupled with a chromogenic agent, and the decrease in color intensity was measured to quantify the amount of acetylated product.

-

Purification of Coenzyme A: Lipmann and his colleagues then embarked on the purification of this heat-stable factor from the boiled liver extracts using various biochemical techniques, including precipitation and chromatography, eventually leading to a concentrated and partially purified preparation of coenzyme A.

Lynen's Isolation of "Activated Acetic Acid" (1951)

Objective: To isolate and chemically identify the "activated acetic acid" from yeast.

Experimental Workflow:

Caption: Workflow for the isolation of "Activated Acetic Acid".

Methodology Summary:

-

Yeast Culture and Extraction: Large quantities of baker's yeast (Saccharomyces cerevisiae) were cultured and then rapidly harvested. The yeast cells were extracted with cold perchloric acid to precipitate proteins and nucleic acids, leaving the acid-soluble small molecules, including acetyl-CoA, in the supernatant.

-

Charcoal Adsorption: The acid-soluble extract was treated with activated charcoal, which adsorbs nucleotides and their derivatives, including coenzyme A and its acetylated form.

-

Elution and Fractionation: The "activated acetic acid" was eluted from the charcoal using a solution of aqueous pyridine. This eluate was then subjected to further purification steps, likely involving ion-exchange chromatography, to separate the acetylated coenzyme A from other adsorbed molecules.

-

Chemical and Enzymatic Analysis: The purified substance was subjected to rigorous chemical and enzymatic analysis. This included:

-

Hydrolysis: The compound was hydrolyzed, and the resulting components were identified. This revealed the presence of an acetyl group, coenzyme A (which itself was being characterized around the same time), and a thioester linkage.

-

Enzymatic Assays: The isolated compound was shown to be active in enzymatic reactions known to require "active acetate," such as the synthesis of citrate by citrate synthase. This confirmed its biological activity.

-

Through this meticulous work, Lynen and his team were able to definitively identify the "activated acetic acid" as acetyl coenzyme A.

Central Role of Acetyl-CoA in Metabolism: Signaling Pathways

The central position of acetyl-CoA in metabolism is best visualized through its connections to various key pathways.

Caption: The central role of Acetyl-CoA in metabolism.

Conclusion

The discovery of acetyl coenzyme A stands as a monumental achievement in the history of biochemistry, providing the key to understanding the integration of cellular metabolism. From its initial identification as a necessary cofactor to its characterization as the central molecule linking the breakdown of carbohydrates, fats, and proteins to energy production and biosynthesis, the story of acetyl-CoA is a testament to the power of meticulous scientific inquiry. For researchers, scientists, and drug development professionals, a deep understanding of the discovery and multifaceted roles of acetyl-CoA remains fundamental to fields ranging from metabolic diseases and oncology to neurobiology and drug design. The ongoing exploration of its regulatory functions, particularly in protein acetylation and epigenetics, ensures that this pivotal molecule will continue to be a subject of intense and fruitful research for years to come.

References

A Technical Guide to the Enzymatic Preparation of Acetyl Coenzyme A Trilithium Salt for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Coenzyme A (Acetyl-CoA) is a pivotal molecule in cellular metabolism, participating in numerous biochemical reactions, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and acetylation of proteins and other small molecules.[1] Its high cost and limited stability can be significant hurdles in research and development. This technical guide provides an in-depth overview of the enzymatic preparation of acetyl-CoA trilithium salt, a stable and soluble form suitable for a wide range of research applications. This document details two primary enzymatic synthesis methods, experimental protocols, purification strategies, and quantitative data to assist researchers in the preparation of high-purity acetyl-CoA for their studies.

Introduction to Enzymatic Synthesis of Acetyl-CoA

The in vitro synthesis of acetyl-CoA can be achieved through chemical and enzymatic methods. Enzymatic synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and the potential for higher yields of the biologically active isomer. The two primary enzymes utilized for the preparative synthesis of acetyl-CoA are Phosphotransacetylase (Pta) and 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT).

-

Phosphotransacetylase (Pta): This enzyme catalyzes the reversible transfer of an acetyl group from acetyl phosphate to coenzyme A (CoA), yielding acetyl-CoA and inorganic phosphate.[2] This is a widely referenced method for the commercial production of acetyl-CoA.

-

10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT): This enzyme utilizes an alternative acetyl donor to acetylate CoA. Recent studies have demonstrated the high efficiency of this enzyme in producing acetyl-CoA with high yields.[3]

This guide will focus on the practical aspects of both methods, providing detailed protocols and expected outcomes.

Enzymatic Synthesis Pathways

The enzymatic synthesis of acetyl-CoA involves a single-step reaction where an acetyl group is transferred to Coenzyme A. The choice of enzyme dictates the acetyl donor required.

Figure 1: Enzymatic pathways for Acetyl-CoA synthesis.

Experimental Protocols

Method 1: Synthesis using Phosphotransacetylase (Pta)

This protocol is based on the established enzymatic reaction for acetyl-CoA synthesis.[2]

Materials:

-

Coenzyme A (CoA), lithium or sodium salt

-

Acetyl Phosphate, lithium potassium salt

-

Phosphotransacetylase (Pta) from Bacillus stearothermophilus

-

Tris-HCl buffer (1 M, pH 7.4)

-

Glutathione, reduced

-

Ammonium Sulfate

-

Deionized water

Reaction Mixture Preparation:

The following table outlines the preparation of a typical reaction mixture.

| Reagent | Stock Concentration | Volume for 3 mL Reaction | Final Concentration |

| Tris-HCl, pH 7.4 | 1 M | 0.3 mL | 100 mM |

| Glutathione | 100 mM | 0.05 mL | 1.67 mM |

| Coenzyme A | 65 mM | 0.2 mL | 4.33 mM |

| Acetyl Phosphate | 220 mM | 0.1 mL | 7.33 mM |

| Ammonium Sulfate | 1 M | 0.03 mL | 10 mM |

| Pta Enzyme Solution | 10-20 units/mL | 0.02 mL | 0.067-0.133 units/mL |

| Deionized Water | - | 2.3 mL | - |

Procedure:

-

Prepare the reaction mixture by adding the components in the order listed in the table to a suitable vessel.

-

Equilibrate the reaction mixture to 25°C.

-

Initiate the reaction by adding the Phosphotransacetylase enzyme solution.

-

Incubate the reaction at 25°C. The reaction progress can be monitored by measuring the increase in absorbance at 233 nm, which is characteristic of the thioester bond formation in acetyl-CoA.

-

The reaction is typically complete within 1-2 hours.

Method 2: Synthesis using 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT)

This protocol is adapted from a study demonstrating high-yield synthesis of acetyl-CoA.[3]

Materials:

-

Coenzyme A (CoASH)

-

Acetylsalicylic acid methyl ester (ASME)

-

Recombinant DBAT enzyme

-

Tris-HCl buffer (1 M, pH 7.0)

-

Potassium phosphate buffer components (KH₂PO₄ and K₂HPO₄·3H₂O)

-

Deionized water

Optimized Reaction Conditions:

| Parameter | Optimal Value |

| CoASH Concentration | 25 mM |

| ASME Concentration | 75 mM |

| DBAT Concentration | 3 mg/mL |

| Temperature | 37°C |

| pH | 7.0 |

| Reaction Time | 1.5 hours |

Procedure:

-

Prepare a 100 mM Tris-HCl buffer with the appropriate amounts of KH₂PO₄ and K₂HPO₄ to achieve a pH of 7.0.

-

Dissolve CoASH and ASME in the buffer to the final concentrations specified in the table.

-

Add the DBAT enzyme to the reaction mixture.

-

Incubate the reaction at 37°C for 1.5 hours with gentle agitation.

-

Monitor the reaction progress by HPLC to determine the concentration of acetyl-CoA and the consumption of CoASH.

Purification of Acetyl-CoA

Ion-exchange chromatography is the most common method for purifying enzymatically synthesized acetyl-CoA.

Figure 2: General workflow for the purification of Acetyl-CoA.

Protocol for Anion-Exchange Chromatography:

-

Column Preparation: Equilibrate a suitable anion-exchange column (e.g., DEAE-Sepharose) with a low-salt buffer (e.g., 25 mM Tris-HCl, pH 7.5).

-

Sample Loading: Load the crude enzymatic reaction mixture onto the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to remove unbound proteins (including the enzyme) and unreacted substrates.

-

Elution: Elute the bound acetyl-CoA using a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer). Acetyl-CoA, being negatively charged, will elute as the salt concentration increases.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of acetyl-CoA using HPLC or by measuring absorbance at 260 nm (for the adenine ring) and 233 nm (for the thioester bond).

-

Pooling and Desalting: Pool the fractions containing pure acetyl-CoA. The pooled fractions can be desalted using dialysis or a desalting column.

-

Conversion to Trilithium Salt and Lyophilization: The purified acetyl-CoA is typically in a sodium salt form from the elution buffer. To obtain the trilithium salt, the desalted solution can be passed through a cation-exchange resin charged with lithium ions. The resulting solution is then lyophilized to obtain the final product as a stable white powder.

Quantitative Data and Yield

The yield and purity of the final product are critical for its application in research. The following table summarizes the quantitative data from the DBAT-catalyzed synthesis of acetyl-CoA.

| Parameter | Value |

| Maximum Acetyl-CoA Yield | 14.82 mg/mL |

| CoASH Conversion Rate | >94% |

| Final Product Purity (HPLC) | >98% |

| Recovery Rate from Purification | 86% |

For the Pta-based synthesis, while specific preparative yield data is less commonly published, a high conversion of CoA to acetyl-CoA is expected under optimized conditions. The final purity is highly dependent on the efficiency of the chromatographic purification.

Conclusion

The enzymatic preparation of acetyl-CoA trilithium salt offers a reliable and efficient method for obtaining high-purity material for research purposes. The DBAT-based method, in particular, has been shown to produce high yields of acetyl-CoA. The detailed protocols and purification strategies provided in this guide should enable researchers to successfully synthesize and purify acetyl-CoA for their specific applications in metabolic studies, enzyme assays, and drug development. The use of Graphviz diagrams helps to visualize the enzymatic pathways and the purification workflow, providing a clear and concise overview of the entire process.

References

Acetyl Coenzyme A Trilithium Salt: A Lynchpin in Cellular Metabolism and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Coenzyme A (Acetyl-CoA) stands as a central hub in cellular metabolism, participating in a vast array of biochemical reactions essential for life. Its main function is to convey the carbon atoms within the acetyl group to the citric acid cycle to be oxidized for energy production.[1][2] Furthermore, it is a fundamental precursor for the biosynthesis of fatty acids, cholesterol, and other vital biomolecules.[1][3] The trilithium salt of Acetyl-CoA is a widely utilized form in research and development due to its enhanced stability and solubility, making it an invaluable tool for studying metabolic pathways, in enzymatic assays, and for screening potential therapeutic agents.[4] This technical guide provides a comprehensive overview of the properties of acetyl coenzyme A trilithium salt, its role as a precursor in key metabolic pathways, detailed experimental protocols for its use, and quantitative data to support researchers in their endeavors.

Physicochemical Properties and Handling

This compound salt is a white, lyophilized powder that is moisture-sensitive. Proper storage and handling are crucial to maintain its integrity for experimental use.

Quantitative Data

| Property | Value | References |

| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | |

| Molecular Weight | 881.0 g/mol | |

| Purity (Enzymatic Assay) | ≥83% | |

| Purity (HPLC) | ≥93% | |

| Solubility in Water | 100 mg/mL | |

| Storage Temperature | -20°C, desiccated |

Stability and Solution Preparation

Aqueous solutions of acetyl-CoA are most stable at a pH between 3.5 and 5. Under these conditions, they can be heated to 100°C without significant decomposition. However, the compound hydrolyzes in strongly acidic or alkaline solutions. For biochemical assays, it is recommended to prepare fresh solutions. If storage is necessary, aqueous stock solutions can be stored in aliquots at -20°C for up to two weeks.

Acetyl-CoA as a Precursor in Core Metabolic Pathways

Acetyl-CoA is a critical intermediate that links the metabolism of carbohydrates, fats, and proteins. It is the entry point for the two-carbon acetyl group into several major biosynthetic and energy-producing pathways.

The Citric Acid Cycle (TCA Cycle)

The citric acid cycle, also known as the Krebs cycle, is the final common pathway for the oxidation of fuel molecules. In the initial step of the cycle, acetyl-CoA donates its two-carbon acetyl group to the four-carbon molecule oxaloacetate, forming the six-carbon molecule citrate. This reaction is catalyzed by the enzyme citrate synthase. The subsequent reactions of the cycle regenerate oxaloacetate and produce high-energy molecules in the form of NADH, FADH₂, and GTP (or ATP).

Fatty Acid Synthesis

Fatty acid synthesis is the process of creating fatty acids from acetyl-CoA and NADPH. This anabolic pathway occurs in the cytosol. The first and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The subsequent elongation of the fatty acid chain occurs through a series of reactions catalyzed by the multi-enzyme complex, fatty acid synthase (FAS).

Cholesterol Synthesis

All 27 carbon atoms of cholesterol are derived from acetyl-CoA. This complex biosynthetic pathway occurs primarily in the liver and intestines. The synthesis begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, followed by a third acetyl-CoA to yield HMG-CoA. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the committed, rate-limiting step in cholesterol synthesis.

Experimental Protocols

The use of this compound salt is central to a variety of enzymatic assays. The following are detailed protocols for key enzymes that utilize acetyl-CoA as a substrate.

Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

DTNB Solution: 10 mM in Assay Buffer

-

Acetyl-CoA Solution: 10 mM this compound Salt in water

-

Oxaloacetate Solution: 10 mM in Assay Buffer

-

Sample: Cell or tissue lysate, or purified mitochondria

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DTNB solution, and Acetyl-CoA solution.

-

Add the sample to a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to the sample wells.

-

Immediately add the oxaloacetate solution to start the enzymatic reaction.

-

Measure the absorbance at 412 nm kinetically for 5-10 minutes at 30°C.

-

The rate of increase in absorbance is proportional to the citrate synthase activity.

-

Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay measures the activity of ACC by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 20 mM KHCO₃

-

ATP Solution: 100 mM in water

-

NADH Solution: 10 mM in water

-

Phosphoenolpyruvate (PEP) Solution: 50 mM in water

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

-

Acetyl-CoA Solution: 10 mM this compound Salt in water

-

Sample: Purified ACC or cell lysate

-

-

Procedure:

-

In a UV-transparent cuvette or 96-well plate, combine the Assay Buffer, ATP, NADH, PEP, and PK/LDH mix.

-

Add the sample to the mixture.

-

Start the reaction by adding the Acetyl-CoA solution.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation is proportional to the ACC activity.

-

Quantitative Data on Acetyl-CoA Metabolism

The concentration and flux of acetyl-CoA are tightly regulated within the cell and vary between subcellular compartments and in response to different metabolic states.

Enzyme Kinetic Parameters

The Michaelis constant (Kₘ) for acetyl-CoA reflects the affinity of an enzyme for its substrate.

| Enzyme | Kₘ for Acetyl-CoA (µM) | Vₘₐₓ | Organism/Tissue | References |

| Citrate Synthase | 53 ± 7.5 | (4.0 ± 0.4) x 10⁻⁴ s⁻¹ | Pig Heart | |

| Acetyl-CoA Carboxylase (inactive) | 400 | - | Rat Liver | |

| Acetyl-CoA Carboxylase (CoA-activated) | 4 | - | Rat Liver | |

| N-Acetyltransferase (hNaa30p) | 4 - 40 | - | Human |

Subcellular Concentrations and Metabolic Flux

The distribution of acetyl-CoA between the mitochondria and cytosol is crucial for regulating its diverse metabolic roles.

| Condition | Mitochondrial Acetyl-CoA | Cytosolic Acetyl-CoA | Key Observation | References |

| Fed/Growth State | Lower | Higher | Acetyl-CoA is directed out of the mitochondria for lipid synthesis and histone acetylation. | |

| Fasted/Survival State | Higher | Lower | Acetyl-CoA is retained in the mitochondria for ATP and ketone body synthesis. | |

| Hepatocytes (fed rats) | ~13-fold higher concentration than cytosol | - | Significant concentration gradient maintained across the mitochondrial membrane. | |

| High-fat diet (4 weeks) | Significantly suppressed in liver | - | Dietary changes can alter acetyl-CoA pools. |

Metabolic flux analysis in Saccharomyces cerevisiae has shown that genetic manipulations can significantly alter the flux of acetyl-CoA towards fatty acid production, with multiple gene deletions leading to a flux rate of 139.975 gDW/hour.

Conclusion

This compound salt is an indispensable tool for the study of cellular metabolism. Its central role as a precursor in the citric acid cycle, fatty acid synthesis, and cholesterol synthesis makes it a key molecule of interest for researchers in basic science and drug development. The enhanced stability and solubility of the trilithium salt facilitate its use in a wide range of in vitro assays. A thorough understanding of its properties, the metabolic pathways it fuels, and the quantitative aspects of its regulation is essential for advancing our knowledge of cellular physiology and pathology. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for the scientific community.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thioester Bond in Acetyl Coenzyme A Trilithium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Coenzyme A (Acetyl-CoA) is a central hub in cellular metabolism, participating in a vast array of biochemical reactions essential for life.[1] At the heart of its reactivity and metabolic importance lies the thioester bond, a high-energy linkage that connects the acetyl group to Coenzyme A. This technical guide provides a comprehensive examination of the thioester bond in acetyl coenzyme A trilithium salt, offering quantitative data, detailed experimental protocols, and visualizations to support researchers, scientists, and drug development professionals in their understanding and application of this critical molecule.

The Thioester Bond: A nexus of Energy and Reactivity

The thioester bond in acetyl-CoA is formed between the sulfur atom of coenzyme A and the carbonyl carbon of the acetyl group.[2] This bond is characterized as "high-energy" due to the significant negative Gibbs free energy change associated with its hydrolysis.[1] This high energy potential makes acetyl-CoA an excellent donor of the acetyl group in a multitude of enzymatic reactions.

Structural and Thermodynamic Properties

The thermodynamic properties of the thioester bond's hydrolysis are crucial to its biological function. The hydrolysis of this bond is a highly exergonic process, providing the thermodynamic driving force for many biosynthetic reactions.

| Parameter | Value | Reference |

| Gibbs Free Energy of Hydrolysis (ΔG°') | -35.7 kJ/mol | [3][4] |

| Enthalpy of Hydrolysis (ΔH°') | Not readily available | |

| Entropy of Hydrolysis (ΔS°') | Not readily available |

Note: The Gibbs free energy of hydrolysis can vary slightly depending on the specific experimental conditions (pH, temperature, ionic strength).

Quantitative Analysis of Enzyme Kinetics

The reactivity of the thioester bond is harnessed by a multitude of enzymes. Understanding the kinetic parameters of these enzymes is fundamental for studying metabolic pathways and for the development of targeted therapeutics. Below is a summary of key kinetic data for enzymes that utilize acetyl-CoA.

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | Source |

| Citrate Synthase (rat liver) | Acetyl-CoA | 16 | Not specified | |

| Acetyl-CoA Carboxylase (rat liver, CoA-activated) | Acetyl-CoA | 4 | Not specified | |

| Acetyl-CoA Carboxylase (rat liver, control) | Acetyl-CoA | 400 | Not specified | |

| Phosphotransacetylase | Acetyl Phosphate | Not specified | Not specified | |

| Phosphotransacetylase | Coenzyme A | Not specified | Not specified |

Signaling Pathways and Metabolic Hub

Acetyl-CoA is a cornerstone of central metabolism, linking glycolysis, fatty acid oxidation, and the citric acid cycle. Its thioester bond is central to the transfer of two-carbon units in these pathways.

Caption: The central role of Acetyl-CoA in metabolism.

Experimental Protocols

Enzymatic Synthesis of this compound Salt

This protocol utilizes the enzyme phosphotransacetylase to synthesize acetyl-CoA from coenzyme A and acetyl phosphate.

Materials:

-

Coenzyme A (lithium salt)

-

Acetyl phosphate (potassium lithium salt)

-

Phosphotransacetylase (from Bacillus stearothermophilus)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Glutathione (reduced)

-

Ammonium sulfate

-

Deionized water

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.4), 1.6 mM glutathione, 0.43 mM coenzyme A, and 13.3 mM ammonium sulfate.

-

Equilibrate the reaction mixture to 25°C.

-

Initiate the reaction by adding phosphotransacetylase to a final concentration of 0.02 - 0.04 units/mL.

-

Add acetyl phosphate to a final concentration of 7.23 mM to start the synthesis.

-

Monitor the formation of acetyl-CoA spectrophotometrically by the increase in absorbance at 233 nm, which is characteristic of the thioester bond.

-

The reaction is complete when the absorbance at 233 nm stabilizes.

-

The resulting acetyl-CoA can be purified using ion-exchange chromatography.

Caption: Workflow for the enzymatic synthesis of Acetyl-CoA.

Purification of Acetyl Coenzyme A by HPLC

High-performance liquid chromatography (HPLC) is a robust method for the purification of acetyl-CoA from synthesis reactions or biological extracts.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size)

Mobile Phase:

-

A gradient of a suitable buffer system is typically used. For example, a gradient of acetonitrile in a phosphate buffer.

Procedure:

-

Prepare the crude acetyl-CoA sample, ensuring it is free of particulate matter.

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the acetyl-CoA using a programmed gradient of the mobile phase.

-

Monitor the elution profile at 260 nm (for the adenine base) or 233 nm (for the thioester bond).

-

Collect the fractions corresponding to the acetyl-CoA peak.

-

The concentration and purity of the collected fractions can be confirmed by subsequent analytical methods.

Quantitative Analysis of Acetyl-CoA using an Enzymatic Assay Kit

Commercially available kits provide a sensitive and specific method for quantifying acetyl-CoA in various biological samples. The principle often involves a coupled enzyme assay that produces a fluorescent or colorimetric signal proportional to the amount of acetyl-CoA.

General Protocol Outline (example based on a fluorometric assay):

-

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Deproteinize the sample, for example, using perchloric acid precipitation followed by neutralization with potassium bicarbonate.

-

Centrifuge to remove precipitated proteins.

-

-

Standard Curve Preparation:

-

Prepare a series of acetyl-CoA standards of known concentrations.

-

-

Assay Reaction:

-

In a 96-well plate, add the prepared samples and standards.

-

Add the reaction mix provided in the kit, which typically contains the necessary enzymes and substrates.

-

Incubate the plate for the recommended time and temperature to allow the enzymatic reactions to proceed.

-

-

Measurement:

-

Measure the fluorescence (or absorbance) using a plate reader at the specified wavelengths.

-

-

Calculation:

-

Determine the concentration of acetyl-CoA in the samples by comparing their fluorescence readings to the standard curve.

-

Caption: General workflow for quantitative analysis of Acetyl-CoA.

The Thioester Bond in Drug Development

The unique chemical properties of the thioester bond and the central role of acetyl-CoA in metabolism make the enzymes that interact with it attractive targets for drug development.

Thioester Prodrugs

One strategy in drug design involves the use of thioesters as prodrugs to improve the pharmacokinetic properties of a therapeutic agent. For instance, thiol-containing drugs can be masked as thioesters to enhance their stability and oral bioavailability. Once absorbed, these prodrugs are hydrolyzed by endogenous esterases to release the active thiol-containing drug. An example is the development of δ-thiolactones as prodrugs for thiol-based glutamate carboxypeptidase II (GCPII) inhibitors.

Thioester Mimetics

Another approach is the design of thioester mimetics, which are stable analogues that can mimic the binding of acetyl-CoA to an enzyme's active site, thereby acting as inhibitors. These mimetics can be designed to be more resistant to hydrolysis than the natural thioester, leading to prolonged inhibitory effects. For example, alkyl thiocyanurates have been investigated as thioester mimetics due to their similar reactivity towards thiols under mild basic conditions, making them potential tools in dynamic covalent chemistry and drug design.

Conclusion

The thioester bond in this compound salt is a cornerstone of biochemistry, underpinning a vast network of metabolic and signaling pathways. Its high-energy nature and unique reactivity are fundamental to cellular function. For researchers and drug development professionals, a deep understanding of the quantitative aspects, experimental manipulation, and therapeutic potential of this critical functional group is paramount. This guide provides a foundational resource to support further investigation and innovation in this exciting field.

References

The Pivotal Role of Acetyl Coenzyme A in the Tricarboxylic Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Coenzyme A (acetyl-CoA) stands at a critical metabolic crossroads, linking the catabolism of carbohydrates, fatty acids, and amino acids to the tricarboxylic acid (TCA) cycle for cellular energy production. This technical guide provides an in-depth examination of the role of acetyl-CoA, specifically focusing on its entry into the TCA cycle, the enzymatic reaction that facilitates this entry, and the intricate regulatory mechanisms that govern this process. This document presents quantitative data in structured tables, details key experimental protocols, and utilizes visualizations to illustrate complex pathways, serving as a comprehensive resource for professionals in the field of metabolic research and drug development.

Introduction: Acetyl-CoA as the Central Hub of Metabolism

Acetyl Coenzyme A (acetyl-CoA) is the key molecule that funnels the carbon atoms of fuel molecules into the TCA cycle.[3] It is a thioester molecule that carries an acetyl group, which is a two-carbon unit. The main role of acetyl-CoA in the TCA cycle is to donate this acetyl group to the four-carbon compound oxaloacetate, forming the six-carbon molecule citrate. This reaction is the first and committing step of the cycle.

The Genesis of Acetyl-CoA: Linking Catabolic Pathways to the TCA Cycle

Acetyl-CoA is primarily generated from two major catabolic pathways: the oxidative decarboxylation of pyruvate, derived from glycolysis, and the β-oxidation of fatty acids.

From Glycolysis: The Pyruvate Dehydrogenase Complex (PDC)

The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme complex that links glycolysis to the TCA cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. This reaction is an oxidative decarboxylation, where a carboxyl group is removed from pyruvate as CO₂, and the remaining two-carbon unit is attached to coenzyme A. During this process, NAD+ is reduced to NADH. The overall reaction is:

Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + H⁺ + CO₂

The activity of the PDC is tightly regulated to control the influx of acetyl-CoA from carbohydrate metabolism into the TCA cycle.

From Lipid Metabolism: Fatty Acid β-Oxidation

Fatty acid β-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA. This process occurs within the mitochondrial matrix and involves a series of four enzymatic reactions that sequentially cleave two-carbon units from the acyl-CoA molecule, releasing them as acetyl-CoA. This pathway provides a significant source of acetyl-CoA, particularly during periods of fasting or prolonged exercise.

The Gateway to the TCA Cycle: The Citrate Synthase Reaction

The entry of the acetyl group from acetyl-CoA into the TCA cycle is catalyzed by the enzyme citrate synthase. This enzyme facilitates the condensation of acetyl-CoA with oxaloacetate to form citrate and release coenzyme A.

Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH

This reaction is highly exergonic (ΔG°' ≈ -31.4 kJ/mol), making it a key irreversible and rate-limiting step in the TCA cycle. The mechanism involves an ordered sequential binding, where oxaloacetate binds first, inducing a conformational change in the enzyme that creates a binding site for acetyl-CoA.

Regulation of Acetyl-CoA Entry into the TCA Cycle

The flux of acetyl-CoA into the TCA cycle is meticulously controlled at two primary levels: the production of acetyl-CoA by the pyruvate dehydrogenase complex and the entry reaction catalyzed by citrate synthase.

Regulation of the Pyruvate Dehydrogenase Complex (PDC)

The PDC is regulated by both allosteric mechanisms and covalent modification.

-

Allosteric Regulation : The complex is inhibited by its products, acetyl-CoA and NADH, which compete with CoA and NAD+, respectively. High ratios of ATP/ADP, NADH/NAD+, and acetyl-CoA/CoA signal a high energy state in the cell, leading to the inhibition of PDC.

-

Covalent Modification : The PDC is inactivated by phosphorylation of the E1 subunit, a reaction catalyzed by pyruvate dehydrogenase kinase (PDK). PDK is allosterically activated by high levels of ATP, acetyl-CoA, and NADH. Conversely, pyruvate dehydrogenase phosphatase (PDP) activates the PDC by dephosphorylating the E1 subunit. PDP is stimulated by Ca²⁺ ions.

Regulation of Citrate Synthase

Citrate synthase activity is primarily controlled by substrate availability and product inhibition.

-

Substrate Availability : The rate of citrate formation is dependent on the concentrations of its substrates, acetyl-CoA and oxaloacetate.

-

Product Inhibition : The enzyme is allosterically inhibited by its product, citrate.

-

Allosteric Inhibition : Citrate synthase is also inhibited by high concentrations of NADH and succinyl-CoA, a downstream intermediate of the TCA cycle. Succinyl-CoA is a competitive inhibitor of acetyl-CoA. High levels of ATP also inhibit the enzyme by increasing the Km for acetyl-CoA.

Below is a diagram illustrating the key regulatory pathways controlling the entry of acetyl-CoA into the TCA cycle.

Caption: Regulation of Acetyl-CoA Entry into the TCA Cycle.

Quantitative Data

Table 1: Kinetic Parameters of Citrate Synthase

| Substrate | K_m_ Value | Species/Source | Conditions | Reference |

| Acetyl-CoA | 10 µM | Aspergillus niger | Infinite oxaloacetate | |

| Acetyl-CoA | 16 µM | Mammalian | Saturating oxaloacetate | |

| Oxaloacetate | 5 µM | Aspergillus niger | All acetyl-CoA concentrations | |

| Oxaloacetate | ~2 µM | Mammalian | Saturating acetyl-CoA |

Note: K_m_ values can vary depending on the organism, tissue, and experimental conditions.

Table 2: Concentrations of Relevant Metabolites in the Mitochondrial Matrix

| Metabolite | Concentration (µM) | Cell Type | Reference |

| Aspartate | 1600 | HeLa | |

| NAD | 818 | HeLa | |

| Alanine | 327 | HeLa | |

| Histidine | 82 | HeLa |

Note: Metabolite concentrations are dynamic and can vary significantly based on the metabolic state of the cell.

Table 3: Thermodynamic Properties of the Citrate Synthase Reaction

| Parameter | Value | Conditions | Reference |

| ΔG°' | -31.4 kJ/mol | Standard conditions (pH 7.0, 25°C, 1 M concentrations) | |

| ΔG (Hydrolysis of Acetyl-CoA thioester bond) | -31.5 kJ/mol | Standard conditions |

Note: The actual free energy change (ΔG) within the cell will differ from the standard free energy change (ΔG°') and depends on the intracellular concentrations of reactants and products.

Experimental Protocols

Measurement of Citrate Synthase Activity

This protocol describes a colorimetric assay to determine citrate synthase activity in isolated mitochondria or cell/tissue homogenates. The assay measures the rate of reaction between coenzyme A (liberated from acetyl-CoA) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that absorbs at 412 nm.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.1)

-

Acetyl-CoA solution

-

DTNB solution

-

Oxaloacetate solution

-

Triton X-100 (for lysing mitochondria)

-

Sample (isolated mitochondria or tissue/cell homogenate)

-

Microplate reader capable of measuring absorbance at 412 nm

-

96-well microplate

Procedure:

-

Sample Preparation: Homogenize tissue or cells in an appropriate ice-cold buffer. Centrifuge to pellet cellular debris and collect the supernatant. For isolated mitochondria, they can be used directly. Determine the protein concentration of the sample.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture for each sample by adding the following in order:

-

Assay Buffer

-

DTNB solution

-

Acetyl-CoA solution

-

Sample (containing an appropriate amount of protein, e.g., 1-10 µg)

-

Triton X-100 (if using intact mitochondria to ensure lysis)

-

-

Initiate the Reaction: Add oxaloacetate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C and measure the absorbance at 412 nm every minute for 5-10 minutes.

-

Calculation: Determine the rate of change in absorbance (ΔOD/min) from the linear portion of the kinetic curve. Calculate the citrate synthase activity using the Beer-Lambert law, incorporating the extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹ at 412 nm).

The following diagram illustrates the workflow for the citrate synthase activity assay.

Caption: Workflow for the Citrate Synthase Activity Assay.

Quantification of Acetyl-CoA by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general outline for the sensitive and specific quantification of acetyl-CoA from biological samples using LC-MS/MS.

Materials:

-

Biological sample (cells or tissues)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Internal standard (e.g., ¹³C-labeled acetyl-CoA)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Appropriate LC column for separation (e.g., C18)

Procedure:

-

Sample Collection and Quenching: Rapidly harvest cells or tissues and quench metabolic activity, typically by flash-freezing in liquid nitrogen.

-

Extraction: Homogenize the frozen sample in a cold extraction solvent containing a known amount of the internal standard. The internal standard is crucial for accurate quantification, correcting for sample loss during preparation and variations in instrument response.

-

Centrifugation: Centrifuge the homogenate at a high speed and low temperature to pellet proteins and other cellular debris.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Inject a defined volume of the supernatant onto the LC-MS/MS system.

-

Liquid Chromatography: Separate acetyl-CoA from other metabolites on the LC column using an appropriate gradient of mobile phases.

-

Mass Spectrometry: Detect and quantify acetyl-CoA and the internal standard using multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

-

Data Analysis: Determine the concentration of acetyl-CoA in the original sample by comparing the peak area ratio of the endogenous acetyl-CoA to the internal standard against a standard curve.

Conclusion

Acetyl coenzyme A is undeniably a cornerstone of cellular metabolism, serving as the primary conduit for the entry of two-carbon units into the tricarboxylic acid cycle. Its production and consumption are subject to a sophisticated network of regulatory controls that ensure cellular energy homeostasis is maintained. A thorough understanding of the role of acetyl-CoA in the TCA cycle, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and professionals aiming to unravel the complexities of metabolic diseases and develop novel therapeutic interventions.

References

An In-depth Technical Guide on the Intracellular Localization and Concentration of Acetyl Coenzyme A

For Researchers, Scientists, and Drug Development Professionals

Introduction